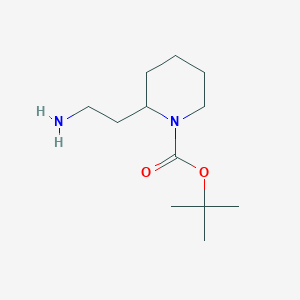

2-(Aminoethyl)-1-N-boc-piperidine

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the development of pharmaceuticals and other biologically active compounds. nih.govresearchgate.netencyclopedia.pub Its prevalence is evident in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub The versatility of the piperidine scaffold allows for the creation of a diverse array of derivatives with a broad spectrum of biological activities, such as antihypertensive, antimalarial, and neuroprotective effects. researchgate.net

The introduction of chiral centers into the piperidine scaffold can significantly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comthieme-connect.comresearchgate.net This has made chiral piperidine derivatives particularly valuable in drug design, despite the often more complex synthetic routes required. thieme-connect.com Researchers continue to explore new intra- and intermolecular reactions to form a variety of piperidine derivatives, including substituted, spiro, and condensed forms, highlighting the ongoing importance of this structural motif in medicinal chemistry. nih.gov

Strategic Role of N-Boc Protection in Amine Chemistry Research and Synthetic Pathways

In the multi-step synthesis of complex molecules, the protection of reactive functional groups is a critical strategy. For amines, the tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups. fiveable.metotal-synthesis.comchemistrysteps.com The N-Boc group is favored for its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases. fiveable.meorganic-chemistry.org This stability allows chemists to perform various chemical transformations on other parts of a molecule without affecting the protected amine. fiveable.me

The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.comfishersci.co.uk A key advantage of the Boc group is its facile removal under mild acidic conditions, often using trifluoroacetic acid (TFA), which regenerates the free amine. fiveable.meresearchgate.net This orthogonality, the ability to deprotect one functional group without affecting others, is particularly crucial in complex syntheses, such as peptide synthesis, where multiple protecting groups are employed. total-synthesis.comnumberanalytics.com The strategic use of Boc protection enables chemists to control the reactivity of amines, facilitating the construction of intricate molecular architectures. numberanalytics.com

Overview of Current Academic Research Trajectories for 2-(Aminoethyl)-1-N-boc-piperidine

This compound serves as a valuable building block in organic synthesis, particularly for constructing complex molecules that incorporate both piperidine and aminoethyl functionalities. smolecule.com The presence of the Boc-protected amine allows for selective chemical manipulations at other positions of the molecule. smolecule.com

Current research demonstrates its utility as a key intermediate in the synthesis of a variety of target molecules. For instance, it has been employed in the development of potential anticonvulsant agents and novel fungicides. smolecule.com In medicinal chemistry, its structural features make it an attractive scaffold for creating potential drug candidates. Research has explored its derivatives as modulators of neurotransmitter receptors, which could have implications for neurodegenerative diseases. smolecule.com Furthermore, studies have investigated the anti-proliferative activity of its derivatives against various cancer cell lines. smolecule.com In the field of material science, the unique combination of a basic amine group and a hydrophobic Boc protecting group makes it a candidate for incorporation into polymers to create materials with tunable properties like self-assembly and biocompatibility. smolecule.com

Detailed Research Findings

The synthesis of piperidine derivatives often involves multiple steps, with a focus on creating specific stereoisomers for biological evaluation. For example, in the synthesis of certain σ1 receptor ligands, a multi-step sequence involving conjugate addition, a Wittig reaction, and subsequent modification of the amino group is employed. d-nb.info The choice of the N-substituent on the piperidine ring has been shown to be critical for biological activity. d-nb.info

In other research, N-(aminocycloalkylene)amino acid derivatives have been synthesized by reacting chiral triflate esters with aminopiperidine derivatives. rsc.org This method proceeds via an Sₙ2 reaction, resulting in an inversion of configuration and yielding products with high enantiomeric and diastereomeric purity. rsc.org These resulting compounds can then be used to create novel dipeptides. rsc.org

The development of novel heterocyclic amino acids often utilizes N-Boc protected piperidine precursors. For instance, piperidine-4-carboxylic and piperidine-3-carboxylic acids can be converted into β-keto esters, which are then used to construct pyrazole (B372694) rings. nih.gov This highlights the role of piperidine derivatives as versatile starting materials for more complex heterocyclic systems. nih.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 239482-98-5 | sigmaaldrich.com |

| Molecular Weight | 228.33 g/mol | sigmaaldrich.com |

| Molecular Formula | C₁₂H₂₄N₂O₂ | sigmaaldrich.com |

| Physical Form | Colorless to Yellow to Brown Sticky Oil to Semi-Solid or Liquid | sigmaaldrich.com |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Related Piperidine Derivatives

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |

| (S)-2-Boc-aminoethyl-piperidine | 1821799-30-7 | 228.33 | C₁₂H₂₄N₂O₂ |

| 4-(Aminoethyl)-1-N-Boc-piperidine | 146093-46-1 | 228.33 | C₁₂H₂₄N₂O₂ |

| (S)-2-Aminomethyl-1-N-Boc-piperidine | 475105-35-2 | 214.31 | C₁₁H₂₂N₂O₂ |

| 1-(2-N-Boc-aminoethyl)piperazine | Not Available | 229.32 | C₁₁H₂₃N₃O₂ |

Data compiled from publicly available sources. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEBCEWTHGUFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373358 | |

| Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239482-98-5 | |

| Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminoethyl 1 N Boc Piperidine and Its Analogues

Direct Synthesis Strategies for the Boc-Protected Piperidine (B6355638) Ring System

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a critical step in the synthesis of 2-(aminoethyl)-1-N-boc-piperidine. This group masks the nucleophilicity of the piperidine nitrogen, preventing side reactions and allowing for selective modification at other positions of the ring.

The construction of the aminoethyl side chain at the C-2 position of the piperidine ring is typically achieved through a sequence of reactions. A common strategy begins with a pre-functionalized piperidine, such as N-Boc-2-piperidineethanol. This intermediate can then be converted to the target compound.

A representative multi-step synthesis could involve the following key transformations:

Activation of the Hydroxyl Group: The primary alcohol of N-Boc-2-piperidineethanol is converted into a better leaving group, often by mesylation or tosylation, to facilitate nucleophilic substitution.

Introduction of a Nitrogen Precursor: The activated alcohol is displaced with a nitrogen nucleophile. Sodium azide is a common choice, leading to the formation of an azidoethyl intermediate.

Reduction to the Primary Amine: The azide is then reduced to the primary amine, typically through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with other reducing agents like lithium aluminum hydride (LiAlH₄), to yield this compound.

An alternative approach involves homologation starting from a piperidin-2-one derivative. For instance, a Wittig reaction on an N-protected piperidin-4-one has been used to introduce a two-carbon chain, which is subsequently converted into an amino moiety. nih.govd-nb.info While this has been demonstrated for 4-substituted analogues, the principle can be adapted for the synthesis of 2-substituted piperidines.

The efficiency of synthesizing this compound hinges on the optimization of each reaction step, particularly the Boc-protection of the initial piperidine substrate. The formation of tert-butyl carbamates is generally performed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. organic-chemistry.org However, various catalytic systems have been developed to improve yields, reduce reaction times, and simplify purification.

Research has shown that iodine can be an efficient and practical catalyst for the protection of various amines with (Boc)₂O under solvent-free conditions at room temperature. organic-chemistry.org Another approach utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst for chemoselective mono-N-Boc protection. organic-chemistry.org For substrates with multiple amine groups, careful control of reaction temperature can allow for selective deprotection, demonstrating the nuanced reactivity of the Boc group. acs.org

| Catalyst/Solvent | Substrate Type | Conditions | Outcome |

| Iodine (catalytic) | Aryl and Aliphatic Amines | (Boc)₂O, Solvent-free, RT | Efficient and practical protection organic-chemistry.org |

| HClO₄–SiO₂ | General Amines | (Boc)₂O, Solvent-free, RT | Highly efficient, reusable catalyst organic-chemistry.org |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Diverse Amines | (Boc)₂O, HFIP | Simple, efficient, chemoselective mono-protection organic-chemistry.org |

| No Catalyst | Hydrazines and Amines | Molten (Boc)₂O | Efficient solventless technique semanticscholar.org |

Chiral Synthesis Approaches to Enantioenriched this compound

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, significant research has focused on developing asymmetric methods to access enantiomerically pure 2-substituted piperidines.

Asymmetric synthesis aims to create a chiral center with a preference for one enantiomer. Biocatalysis has emerged as a powerful tool for this purpose. The asymmetric synthesis of 2-substituted piperidines can be achieved starting from commercially available ω-chloroketones using transaminases. acs.org This enzymatic approach can deliver products with excellent enantiomeric excess (up to >99.5% ee) and allows access to both enantiomers by selecting the appropriate enzyme. acs.org

Another prominent method is the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov Using transition metal catalysts, such as an iridium(I) complex with a P,N-ligand, prochiral pyridinium salts can be reduced to chiral piperidines with high enantioselectivity. nih.gov

| Method | Catalyst/Enzyme | Substrate | Key Feature | Enantiomeric Excess (ee) |

| Biocatalytic Amination | Transaminases (TAs) | ω-chloroketones | Access to both enantiomers by enzyme choice | Up to >99.5% acs.org |

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-substituted pyridinium salts | Stereoselective reduction of the pyridine ring | High nih.gov |

| 1,3-Chirality Transfer | PdCl₂(CH₃CN)₂ | Allylic Alcohols | Palladium-catalyzed reaction | High stereoselectivity ajchem-a.com |

Diastereoselective methods are employed when a new stereocenter is created in a molecule that already contains one. This is often achieved using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The use of enantiopure tert-butanesulfinamide as a chiral auxiliary has proven effective in the synthesis of N-heterocycles. researchgate.net Reaction of sulfinimines derived from this auxiliary allows for the diastereoselective synthesis of highly substituted piperidines. researchgate.net

Catalytic diastereoselective methods are also prevalent. For example, the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening of the resulting epoxide, provides a pathway to densely substituted, oxygenated piperidines. acs.org The stereochemical outcome of the epoxidation can be controlled by the existing substituents on the tetrahydropyridine ring. acs.org

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a common strategy when an asymmetric synthesis is not feasible or is low-yielding.

Kinetic Resolution: This technique involves reacting a racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. The kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved using a chiral base system of n-BuLi and (−)-sparteine. acs.org This system selectively deprotonates one enantiomer, allowing for its separation from the unreacted, enantioenriched starting material. acs.orgwhiterose.ac.uk High enantiomeric ratios (e.g., 99:1) can be obtained with this method. whiterose.ac.uk

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine intermediate (e.g., 2-piperidineethanol) with a chiral resolving agent. Chiral acids like d-10-camphorsulfonic acid or N-acetyl-L-leucine are commonly used. google.comgoogleapis.com The resulting diastereomeric salts often have different solubilities, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer of the piperidine intermediate can be recovered by treatment with a base. google.comgoogleapis.com

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers of piperidine derivatives. nih.gov

Advanced Synthetic Transformations and Cyclization Methodologies

The synthesis of piperidine rings, a crucial scaffold in many pharmaceutical agents, has been the subject of extensive research. Advanced synthetic methodologies have been developed to afford these heterocyclic systems with high efficiency, selectivity, and scalability. These methods are pivotal for the construction of complex molecules such as this compound and its analogues.

N-Heterocyclization of Primary Amines to Form Piperidine Rings

The direct cyclization of primary amines with suitable difunctionalized hydrocarbon chains represents a fundamental and efficient approach to piperidine synthesis. One notable method is the N-heterocyclization of primary amines with diols. This transformation can be effectively catalyzed by a Cp*Ir complex, leading to the formation of a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org This method avoids the need for traditional multi-step sequences that often involve protection, activation, cyclization, and deprotection. organic-chemistry.org

Another approach involves the one-pot synthesis of cyclic amines from alkyl dihalides and primary amines. This reaction can be carried out under microwave irradiation in an alkaline aqueous medium, offering a simple and efficient cyclocondensation pathway. organic-chemistry.org Additionally, a one-pot route from halogenated amides to piperidines has been developed, which integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution without the need for metal catalysts. nih.gov

Table 1: Comparison of N-Heterocyclization Methods for Piperidine Synthesis

| Method | Starting Materials | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Diol Cyclization | Primary amine, Diol | Cp*Ir complex | Good to excellent yields, avoids multi-step sequences organic-chemistry.org |

| Dihalide Cyclocondensation | Primary amine, Alkyl dihalide | Microwave irradiation, aqueous alkali | Simple, efficient organic-chemistry.org |

| Halogenated Amide Cyclization | Halogenated amide | Tf₂O, NaBH₄ | One-pot, mild conditions, no metal catalyst nih.gov |

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly valuable in the synthesis of piperidine rings. researchgate.net This strategy typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, including hydrogen with a palladium on carbon catalyst (H₂/Pd/C), and hydride reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). researchgate.net

A significant advancement in this area is the double reductive amination of dicarbonyl compounds. This approach allows for the formation of two C-N bonds in a single synthetic step, directly constructing the piperidine ring. chim.it This "one-pot" reaction is highly efficient and often proceeds through a cascade of four steps: initial imine formation, reduction, cyclic imine formation, and a final reduction. chim.it Sugar-derived dicarbonyl compounds are frequently used as substrates, ensuring the desired absolute configurations of stereocenters. chim.it For instance, the double reductive amination of a pentadialdose derived from levoglucosan using hydrogen as the reducing agent afforded a mono-protected isofagomine in 78% yield. chim.it

Radical-mediated amine cyclization of linear amino-aldehydes, catalyzed by cobalt(II), also provides an effective route to various piperidines in good yields. nih.gov

Table 2: Reducing Agents in Reductive Amination for Piperidine Synthesis

| Reducing Agent | Substrates | Key Features |

|---|---|---|

| H₂/Pd/C | Aliphatic and aromatic amines/carbonyls | Catalytic hydrogenation researchgate.net |

| NaBH₄ | Aliphatic and aromatic amines/carbonyls | Common hydride reagent researchgate.net |

| NaBH₃CN | Aliphatic and aromatic amines/carbonyls | Milder, selective for iminiums researchgate.netchim.it |

| NaBH(OAc)₃ | Aliphatic and aromatic amines/carbonyls | Mild, selective researchgate.net |

Palladium-Catalyzed Approaches for C-N Bond Formation in Piperidine Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds in the synthesis of aryl amines and related heterocycles. The Buchwald-Hartwig amination, in particular, has emerged as a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction has significantly expanded the scope of C-N bond formation, offering a milder alternative to harsher traditional methods. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine ligand is critical for the success of the reaction. libretexts.org Initially, tris(o-tolyl)phosphine was used, but the development of more sophisticated biarylphosphine ligands has greatly expanded the substrate scope and improved reaction conditions. rsc.org

This methodology is applicable to the synthesis of N-aryl piperidines and can be used to couple piperidine derivatives with a variety of (hetero)aryl halides. rsc.orgresearchgate.net For example, the C-N amination of 4-aryl piperidines with heteroaryl halides has been successfully carried out using BINAP as the catalyst. rsc.org The development of Buchwald pre-catalysts has further enhanced the efficiency and reliability of these transformations. rsc.org

Table 3: Key Components in Buchwald-Hartwig Amination for Piperidine Synthesis

| Component | Role | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ libretexts.org |

| Ligand | Modulates catalyst activity and stability | P(o-tolyl)₃, BINAP, Biarylphosphines wikipedia.orgrsc.org |

| Base | Promotes deprotonation of the amine | NaOtBu, K₃PO₄ atlanchimpharma.com |

| Substrates | Amine and Aryl/Heteroaryl Halide | Piperidine derivatives, (Hetero)aryl bromides/chlorides rsc.org |

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a transformative technology for the synthesis of pharmaceuticals, offering significant advantages over traditional batch processing. azolifesciences.com These advantages include enhanced heat and mass transfer, improved safety, reduced waste, and greater scalability. azolifesciences.comrsc.org For the production of piperidine-containing compounds, continuous flow methods can lead to improved yields, higher selectivity, and shorter reaction times. organic-chemistry.orgnih.gov

A notable example is the rapid synthesis of α-chiral piperidines using a highly diastereoselective continuous flow protocol. This method employs N-(tert-butylsulfinyl)-bromoimine and Grignard reagents to produce a variety of functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. organic-chemistry.orgnih.gov The precise control over reaction parameters such as temperature, residence time, and reagent concentrations afforded by the flow system is crucial for achieving these results. organic-chemistry.org This process has been successfully scaled up, demonstrating its practical utility for the efficient synthesis of drug precursors. nih.gov

Continuous flow reactors, such as packed-bed microreactors, have also been utilized for other transformations relevant to heterocyclic synthesis, such as the N-oxidation of pyridine derivatives, showcasing the broad applicability of this technology. organic-chemistry.org The ability to operate continuously for extended periods while maintaining catalyst activity makes flow chemistry a highly efficient and cost-effective approach for the large-scale manufacturing of organic compounds. organic-chemistry.org

Table 4: Advantages of Continuous Flow Synthesis for Piperidines

| Advantage | Description |

|---|---|

| Improved Yields and Selectivity | Precise control over reaction parameters leads to better outcomes. organic-chemistry.org |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce risks. organic-chemistry.org |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. rsc.orgorganic-chemistry.org |

| Reduced Reaction Times | Increased efficiency due to enhanced mixing and heat transfer. nih.gov |

| Automation | Allows for high-throughput screening and optimization of reaction conditions. rsc.org |

Chemical Reactivity and Derivatization Studies of 2 Aminoethyl 1 N Boc Piperidine

Aminofunctionalization Reactions of the Primary Amine Moiety

The exocyclic primary amine of 2-(aminoethyl)-1-N-boc-piperidine is a key functional group that readily participates in various bond-forming reactions. Its nucleophilicity allows for the introduction of diverse substituents, enabling the creation of a wide array of derivatives.

Nucleophilic Substitution Reactions for Generation of Diverse Adducts

The primary amine can act as a potent nucleophile, displacing leaving groups from various electrophilic substrates. In these SN2-type reactions, the amine attacks an electron-deficient carbon center, leading to the formation of a new carbon-nitrogen bond and the expulsion of a leaving group (e.g., halides, tosylates, mesylates). This allows for the straightforward attachment of alkyl, aryl, and other functionalized moieties. For instance, reaction with benzyl bromide in the presence of a non-nucleophilic base would yield the corresponding N-benzylated adduct.

While specific studies on this compound are not extensively detailed in the reviewed literature, analogous transformations with similar piperidine (B6355638) derivatives are well-documented. For example, the nucleophilic substitution of mesylates with amines like benzylamine has been shown to proceed in high yield. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions

Alkylation Reactions for Structural Elaboration

Alkylation of the primary amine introduces alkyl groups, further diversifying the molecular structure. While direct alkylation with alkyl halides can be effective, a more controlled and common method is reductive amination. This process involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride. nih.govnih.gov

This method is highly efficient for creating secondary amines. For instance, reacting this compound with an aldehyde like benzaldehyde in the presence of STAB would yield the N-benzyl derivative. nih.gov This tandem approach avoids over-alkylation, which can be a side reaction in direct alkylation with alkyl halides. nih.gov

Table 2: Examples of Reductive Amination for Structural Elaboration

| Carbonyl Compound | Reducing Agent | Product Name |

|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride (STAB) | tert-Butyl 2-(2-(dimethylamino)ethyl)piperidine-1-carboxylate |

| Acetaldehyde | Sodium triacetoxyborohydride (STAB) | tert-Butyl 2-(2-(ethylamino)ethyl)piperidine-1-carboxylate |

| Acetone | Sodium cyanoborohydride | tert-Butyl 2-(2-(isopropylamino)ethyl)piperidine-1-carboxylate |

| Cyclohexanone | Sodium triacetoxyborohydride (STAB) | tert-Butyl 2-(2-(cyclohexylamino)ethyl)piperidine-1-carboxylate |

Amide Bond Formation and Coupling Reactions

The primary amino group is an excellent nucleophile for forming robust amide bonds, a cornerstone of peptide and medicinal chemistry.

Peptide Coupling Methodologies Utilizing the Aminoethyl Group

The formation of an amide bond between the aminoethyl group and a carboxylic acid is a fundamental transformation. This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. A wide variety of peptide coupling reagents have been developed to facilitate this process efficiently, minimizing side reactions and racemization. bachem.com

Common coupling methodologies involve the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® to suppress side reactions. bachem.compeptide.com Phosphonium-based reagents like Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yl)oxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), and aminium/uronium reagents like HATU or HBTU, are also highly effective. bachem.compeptide.com In a typical procedure, the carboxylic acid is pre-activated with the coupling agent and then this compound is added, often with a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acidic byproducts. bachem.com

Table 3: Common Peptide Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (if any) | Base (Typical) | Key Features |

|---|---|---|---|

| EDC | HOBt or Oxyma Pure® | DIPEA or NMM | Widely used, water-soluble byproducts. |

| HBTU | N/A | DIPEA or NMM | Fast reaction rates, low racemization. |

| PyBOP | N/A | DIPEA | Effective for hindered couplings. |

| HATU | N/A | DIPEA or Collidine | Highly efficient, low racemization. peptide.com |

| DEPBT | N/A | DIPEA | Low racemization, good for cyclization. peptide.com |

Condensation Reactions to Form Schiff Base Ligands and Related Heterocycles

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically occurs under mild heating in a suitable solvent like ethanol or methanol, sometimes with a catalytic amount of acid to facilitate the dehydration step. nih.gov

Schiff bases are valuable intermediates and are themselves important in coordination chemistry as ligands for metal complexes. asrjetsjournal.org The formation of the C=N (azomethine) double bond is a reversible process, but the equilibrium can be driven towards the product by removing the water formed during the reaction. The resulting Schiff bases can be used in further synthetic steps or as final products. For example, condensation with salicylaldehyde would produce a ligand capable of coordinating with metal ions through the imine nitrogen and the phenolic oxygen.

Table 4: Schiff Base Formation with Various Carbonyl Compounds

| Aldehyde/Ketone | Reaction Conditions | Product Type |

|---|---|---|

| Benzaldehyde | Ethanol, reflux | Aromatic Aldimine |

| Salicylaldehyde | Methanol, reflux | Phenolic Aldimine Ligand |

| Furan-2-carbaldehyde | Ethanol, reflux, cat. Acetic Acid | Heterocyclic Aldimine |

| Acetone | Toluene, Dean-Stark trap | Ketimine |

Deprotection Strategies for the N-Boc Group

The final stage in many synthetic routes involving this compound is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. The Boc group is designed to be stable under many reaction conditions but readily cleaved under acidic conditions. masterorganicchemistry.com

The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM). masterorganicchemistry.comtotal-synthesis.com Another frequently used reagent is hydrogen chloride (HCl) in an organic solvent, such as dioxane or methanol. dtic.mil The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which is then scavenged. The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine as an ammonium salt. total-synthesis.com

While effective, strong acids can be incompatible with other acid-sensitive functional groups in the molecule. Therefore, milder or alternative methods have been developed. These include using Lewis acids like aluminum chloride, thermolytic cleavage at high temperatures, or employing reagents like oxalyl chloride in methanol for a mild and selective deprotection. nih.govacs.orgorganic-chemistry.orgrsc.org More sustainable methods using deep eutectic solvents or silica gel have also been reported. jlu.edu.cnmdpi.com

Table 5: Summary of N-Boc Deprotection Methods

| Reagent(s) | Solvent | Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, fast, and efficient method. masterorganicchemistry.comtotal-synthesis.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane or Methanol | Room Temperature | Common alternative to TFA; product is HCl salt. dtic.mil |

| Oxalyl Chloride / Methanol | Methanol | Room Temperature | Mild conditions, tolerant of many functional groups. nih.govrsc.org |

| Thermal (Thermolysis) | High-boiling solvents (e.g., TFE, Dioxane) | 150-250 °C | Acid-free method, suitable for flow chemistry. acs.orgresearchgate.net |

| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Room Temperature | "Green" chemistry approach, avoids harsh acids. mdpi.com |

| Silica Gel | Toluene | Reflux | Mild, heterogeneous method. jlu.edu.cn |

Acid-Mediated Boc-Deprotection in Cascade and Sequential Syntheses

The removal of the Boc protecting group is a fundamental transformation in synthetic sequences involving this compound. This is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid readily decarboxylates to release the free secondary amine.

Strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent system, or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, are typically employed for this purpose. peptide.com The choice of acid and solvent can be tailored to the substrate's solubility and the compatibility of other functional groups within the molecule.

In the context of sequential synthesis , the deprotection is a discrete step. For instance, after a reaction involving the primary amine, the Boc group can be removed to allow for a subsequent reaction at the newly exposed piperidine nitrogen. An example of a sequential process involves a Mannich reaction followed by deprotection, where the Boc-protected compound is first reacted, and the resulting intermediate is then deprotected using 6N HCl to yield the final product. jgtps.com

Cascade reactions (or tandem/domino reactions) leverage the in-situ generation of the deprotected amine. Upon introduction of a strong acid, the Boc group is cleaved, and the resulting diamine can be made to react immediately with another reagent in the same pot, streamlining the synthetic process. This approach is efficient as it minimizes purification steps and reduces waste.

Table 1: Common Reagents for Acid-Mediated Boc-Deprotection This table is generated based on established chemical principles and literature precedents for Boc-deprotection.

| Reagent System | Typical Conditions | Comments |

| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temperature, 0.5-2h | Highly effective and common; TFA is volatile and corrosive. peptide.com |

| Hydrochloric Acid (HCl) in Dioxane/Methanol | 4M HCl in Dioxane, Room Temperature, 1-4h | Provides the hydrochloride salt directly; dioxane is a suspected carcinogen. |

| p-Toluenesulfonic Acid (p-TsOH) | Choline chloride/p-toluenesulfonic acid DES, 50°C | A greener alternative using a deep eutectic solvent (DES). mdpi.com |

| Formic Acid | Reflux | Milder acid, may require heat and longer reaction times. |

Investigation of Selective Thermal Deprotection Methodologies

As an alternative to acidic methods, thermal deprotection of the N-Boc group offers a neutral reaction condition that can be advantageous for substrates sensitive to acid. This methodology involves heating the N-Boc protected amine in a suitable solvent, leading to the cleavage of the protecting group without the need for an acid catalyst. acs.org

Research has shown that thermal N-Boc deprotection can be effectively carried out in a continuous flow system, which allows for precise control over temperature and residence time. acs.orgresearchgate.net Solvents play a critical role, with polar protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) often facilitating the reaction at lower temperatures compared to aprotic solvents like toluene or tetrahydrofuran (THF). acs.orgresearchgate.net For example, complete deprotection in TFE has been achieved at 120 °C, whereas temperatures up to 230 °C were required in toluene. acs.org

A key advantage of thermal deprotection is the potential for selectivity. By carefully controlling the temperature, it may be possible to selectively remove one Boc group in the presence of another, less thermally labile protecting group. Studies on bis-Boc protected compounds have demonstrated that an aryl N-Boc group can be removed selectively in the presence of an alkyl N-Boc group by maintaining the temperature around 150 °C. acs.org Increasing the temperature further (e.g., to 230 °C) can then effect the removal of the second, more stable Boc group. acs.org This selectivity offers a powerful tool for complex syntheses.

Table 2: Representative Conditions for Thermal N-Boc Deprotection Data adapted from studies on various N-Boc protected amines. acs.org

| Substrate Type | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |

| Aryl N-Boc | Methanol | 150 | 30 | >95 |

| Alkyl N-Boc | Methanol | 230 | 45 | 73-90 |

| N-Boc Imidazole | TFE | 120 | 20 | >95 |

| N-Boc Imidazole | Toluene | 230 | 30 | >95 |

Other Reactivity Pathways for Diversification

Beyond deprotection, the primary amino group of this compound is a nucleophilic handle for a variety of functionalization and diversification reactions.

Aza-Michael Additions for Ring Elongation and Functionalization

The Aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a powerful C-N bond-forming reaction. ntu.edu.sg The primary amine of this compound can serve as the nucleophile in this reaction, attacking a Michael acceptor such as an α,β-unsaturated ester, ketone, or nitrile.

This reaction provides a straightforward method for elongating and functionalizing the aminoethyl side chain. The process is often catalyzed by a base to enhance the nucleophilicity of the amine, though in many cases, the reaction proceeds without a catalyst. The resulting product incorporates the Michael acceptor's carbon skeleton, appending a new functional group (e.g., an ester, ketone) at the β-position relative to the newly formed C-N bond. The intramolecular variant of this reaction is a well-established method for synthesizing piperidine and pyrrolidine (B122466) ring systems. ntu.edu.sgrsc.org

Table 3: Common Michael Acceptors for Aza-Michael Additions This table lists examples of electrophiles suitable for reaction with the primary amine of the title compound.

| Class of Michael Acceptor | Example | Resulting Adduct Structure |

| α,β-Unsaturated Esters | Methyl acrylate | -NH-CH₂-CH₂-COOCH₃ |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | -NH-CH₂-CH₂-C(O)CH₃ |

| α,β-Unsaturated Nitriles | Acrylonitrile | -NH-CH₂-CH₂-CN |

| α,β-Unsaturated Sulfones | Phenyl vinyl sulfone | -NH-CH₂-CH₂-SO₂Ph |

| Maleimides | N-Phenylmaleimide | Adduct with a succinimide ring |

Exploration of Palladium-Catalyzed C-N Cross-Coupling Applications

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of arylamines. acs.orgyoutube.com This reaction enables the formation of a bond between a nitrogen atom and an aryl or vinyl carbon.

The primary amine of this compound (or its deprotected form) is an excellent substrate for this transformation. The reaction typically involves coupling the amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The judicious choice of ligand is crucial to avoid side reactions, such as diarylation, especially with primary amines. acs.org

This methodology has been successfully applied to couple 1-(2-aminoethyl)piperidine, a close analogue of the deprotected title compound, with aryl iodides to synthesize inhibitors for drug discovery programs. acs.org Similarly, palladium-catalyzed Negishi coupling has been used to prepare N-Boc-2-arylpiperidines, demonstrating the utility of these methods for functionalizing the piperidine core. nih.gov

Table 4: Typical Conditions for Palladium-Catalyzed C-N Cross-Coupling This table outlines a general set of conditions for a Buchwald-Hartwig type reaction.

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytically active Pd(0). |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates reductive elimination. |

| Aryl/Vinyl Partner | Aryl bromide, Aryl iodide, Aryl triflate | The electrophilic partner in the coupling reaction. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvent. |

| Temperature | 80-110 °C | To drive the reaction to completion. |

Applications of 2 Aminoethyl 1 N Boc Piperidine in Complex Organic Synthesis Research

Utilization as a Key Building Block for Heterocyclic Compound Synthesis

The inherent reactivity and stereochemical potential of 2-(Aminoethyl)-1-N-boc-piperidine make it an ideal starting material for the synthesis of a wide range of heterocyclic structures. Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science, and this piperidine (B6355638) derivative provides a reliable and adaptable scaffold for their construction.

Construction of Chiral Amines and Peptidomimetics

The synthesis of enantiomerically pure amines and peptidomimetics is a cornerstone of drug discovery. While direct applications of this compound in this specific context are still emerging in the literature, the synthesis of related chiral piperidine-containing dipeptides highlights the potential of this structural motif. For instance, researchers have successfully synthesized new chiral N-Boc- and N-nosyl-dipeptides that incorporate a piperidine moiety. nih.gov This was achieved by coupling enantiomers of 2-[(Boc-amino)piperidin-1-yl]propanoates with L-phenylalanine. nih.gov The process involved the initial hydrolysis of the ester to yield the corresponding acid, which was then coupled with the amino acid. nih.gov This methodology demonstrates the feasibility of incorporating piperidine rings, similar to that in this compound, into peptide chains, a key step in the development of novel peptidomimetics with constrained conformations and potentially enhanced biological activity.

| Reactant 1 | Reactant 2 | Product | Application |

| (S)-2-[(Boc-amino)piperidin-1-yl]propanoate | L-phenylalanine | Chiral N-Boc-dipeptide | Peptidomimetic synthesis |

| (R)-2-[(Boc-amino)piperidin-1-yl]propanoate | L-phenylalanine | Chiral N-Boc-dipeptide | Peptidomimetic synthesis |

| (S)-2-[(Boc-amino)piperidin-1-yl]propanoate | L-phenylalanine | Chiral N-nosyl-dipeptide | Peptidomimetic synthesis |

| (R)-2-[(Boc-amino)piperidin-1-yl]propanoate | L-phenylalanine | Chiral N-nosyl-dipeptide | Peptidomimetic synthesis |

Assembly of Fused Polycyclic Heterocyclic Systems

The bifunctional nature of this compound, possessing two distinct nitrogen nucleophiles, presents an attractive strategy for the construction of fused polycyclic heterocyclic systems. Although specific examples utilizing this exact compound are not yet prevalent in published research, the general principle of using diaminoalkane derivatives to build such scaffolds is well-established. The primary amine of the aminoethyl side chain can be selectively reacted, followed by deprotection of the Boc group and subsequent intramolecular cyclization involving the piperidine nitrogen. This approach could lead to the formation of various fused ring systems, such as piperidopyrazines or other related structures, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The controlled, stepwise reactivity of the two nitrogen atoms is key to the successful assembly of these complex architectures.

Integration into Novel Heterocyclic Amino Acids and Amino Acid Derivatives

Beyond the applications discussed in section 4.2.1, this compound and its analogs serve as precursors to a variety of novel heterocyclic amino acids and their derivatives. The piperidine ring introduces a degree of conformational constraint into the amino acid structure, which can be highly beneficial for probing protein-ligand interactions and for the design of enzyme inhibitors. By modifying the aminoethyl side chain or by further functionalizing the piperidine ring, a diverse library of unnatural amino acids can be generated. These novel building blocks can then be incorporated into peptides or other macromolecules to impart specific structural and functional properties.

Role as an Intermediate in the Synthesis of Advanced Organic Molecules

In addition to its direct use as a building block for heterocyclic systems, this compound plays a crucial role as an intermediate in multi-step synthetic sequences leading to more complex and advanced organic molecules. Its pre-installed piperidine core and orthogonally protected amino groups allow for a modular and efficient approach to the synthesis of sophisticated molecular targets.

Precursor for N-(aminocycloalkylene)amino acid derivatives

A significant application of aminopiperidine derivatives, including structures related to this compound, is in the synthesis of N-(aminocycloalkylene)amino acid derivatives. These compounds are valuable chiral building blocks in their own right. nih.gov A common synthetic strategy involves the nucleophilic substitution reaction of chiral triflate esters derived from enantiopure α-hydroxy acid esters with N-Boc-aminopiperidines. nih.govrsc.org This S_N2 reaction proceeds with an inversion of configuration, leading to the formation of methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with high enantiomeric and diastereomeric purity. nih.govrsc.org These resulting N-(aminocycloalkylene)amino acid derivatives can be further elaborated into more complex molecules, including dipeptides. nih.gov

| Chiral Triflate Ester | N-Boc-aminopiperidine | Product | Yield |

| (R)-methyl 2-(trifluoromethylsulfonyloxy)propanoate | 3-Boc-aminopiperidine | (S)-methyl 2-((3-(Boc-amino)piperidin-1-yl))propanoate | Good |

| (S)-methyl 2-(trifluoromethylsulfonyloxy)propanoate | 3-Boc-aminopiperidine | (R)-methyl 2-((3-(Boc-amino)piperidin-1-yl))propanoate | Good |

| (R)-methyl 2-(trifluoromethylsulfonyloxy)butanoate | 4-Boc-aminopiperidine | (S)-methyl 2-((4-(Boc-amino)piperidin-1-yl))butanoate | 48-81% |

| (S)-methyl 2-(trifluoromethylsulfonyloxy)butanoate | 4-Boc-aminopiperidine | (R)-methyl 2-((4-(Boc-amino)piperidin-1-yl))butanoate | 48-81% |

Scaffold for Peptide Nucleic Acid (PNA) Oligomerization

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. lifetein.commdpi.com The repeating unit of the PNA backbone is typically N-(2-aminoethyl)glycine. lifetein.commdpi.com The structural similarity of this compound to this core PNA monomer unit makes it a highly relevant scaffold for the synthesis of modified PNA oligomers. By incorporating the piperidine ring into the PNA backbone, researchers can introduce conformational constraints and explore the impact of these modifications on the hybridization properties and biological activity of the resulting PNA oligomers. The Boc-protected piperidine nitrogen allows for standard solid-phase synthesis protocols to be employed for the stepwise assembly of the PNA chain. These modified PNAs have potential applications in antisense therapy, diagnostics, and molecular biology. lifetein.com

Strategies for Functionalization leading to Diverse Chemical Libraries

The strategic functionalization of this compound is a cornerstone for generating diverse chemical libraries. The primary amino group of the aminoethyl side chain serves as a versatile handle for a multitude of chemical transformations, allowing for the introduction of a wide range of functionalities. Furthermore, the Boc-protected piperidine nitrogen provides an orthogonal site for derivatization upon deprotection.

A key strategy in leveraging this scaffold is the initial elaboration of the primary amine. This can be achieved through a variety of well-established and robust reactions, including amide bond formation, urea (B33335) and thiourea synthesis, and reductive amination. Each of these transformations allows for the coupling of diverse building blocks to the this compound core, rapidly expanding the chemical space of the resulting library.

For instance, amide coupling reactions with a diverse set of carboxylic acids can introduce a vast array of side chains, varying in size, polarity, and functionality. Similarly, reaction with isocyanates or isothiocyanates can generate libraries of ureas and thioureas, which are important pharmacophores in many biologically active molecules. Reductive amination with a library of aldehydes or ketones provides access to secondary amines with a wide range of substituents.

Following the diversification of the aminoethyl side chain, the Boc protecting group on the piperidine nitrogen can be readily removed under acidic conditions. This reveals a secondary amine that can undergo a second round of diversification. This sequential functionalization strategy is a powerful tool for creating highly complex and diverse chemical libraries. The free piperidine nitrogen can be acylated, alkylated, or used in other coupling reactions to introduce a second set of diverse substituents.

This dual-functionalization approach, targeting first the primary amine and then the piperidine nitrogen, allows for a combinatorial-like synthesis of large and diverse chemical libraries from a single, readily available starting material. The resulting compounds, with their varied functionalities and three-dimensional shapes, are ideal candidates for screening in drug discovery programs and for the development of new materials with tailored properties.

While direct research on this compound is not extensively detailed in publicly available literature, the functionalization strategies for the analogous 4-(aminoethyl)-1-N-boc-piperidine are well-documented and directly applicable. For example, in the synthesis of novel σ1 receptor ligands, the aminoethyl moiety of a piperidine scaffold was functionalized through reactions such as reductive amination with various aldehydes. This was followed by modifications at the piperidine nitrogen, demonstrating the feasibility of a sequential diversification strategy.

The following table outlines common functionalization reactions that can be applied to this compound to generate diverse chemical libraries, based on established synthetic methodologies for similar compounds.

| Functionalization Reaction | Reagent/Catalyst | Resulting Functional Group | Diversity Input |

| Amide Coupling | Carboxylic Acids, Coupling Agents (e.g., EDC, HATU) | Amide | Library of Carboxylic Acids |

| Urea Synthesis | Isocyanates | Urea | Library of Isocyanates |

| Thiourea Synthesis | Isothiocyanates | Thiourea | Library of Isothiocyanates |

| Reductive Amination | Aldehydes/Ketones, Reducing Agents (e.g., NaBH(OAc)₃) | Secondary Amine | Library of Aldehydes/Ketones |

| Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamide | Library of Sulfonyl Chlorides |

| N-Alkylation (post-Boc deprotection) | Alkyl Halides, Bases | Tertiary Amine | Library of Alkyl Halides |

| N-Acylation (post-Boc deprotection) | Acid Chlorides/Anhydrides | Amide | Library of Acid Chlorides/Anhydrides |

Interactive Data Table: Functionalization of this compound

| Reaction Type | Reagent Class | Resulting Moiety | Potential for Library Diversity |

| Acylation | Carboxylic Acids | Amide | High |

| Urea Formation | Isocyanates | Urea | High |

| Reductive Amination | Aldehydes | Secondary Amine | High |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | High |

This systematic approach to functionalization allows for the creation of large, diverse, and well-characterized chemical libraries, which are essential for the discovery of new lead compounds in various fields of chemical and biological research. The commercial availability of this compound further enhances its utility as a starting material for these synthetic endeavors.

Research Applications in Medicinal Chemistry and Drug Discovery

Development of Pharmacologically Active Agents

While not extensively documented as a direct precursor in publicly available literature, the structural framework of 2-(Aminoethyl)-1-N-boc-piperidine is a recurring motif in the design of High-Potency Active Pharmaceutical Ingredients (HPAPIs). The boc-protected piperidine (B6355638) structure is a versatile scaffold in medicinal chemistry, allowing for the controlled, stepwise introduction of various functional groups. This is particularly crucial in HPAPI synthesis, where precise molecular architecture is paramount for achieving high affinity and selectivity for biological targets. The primary amino group, unmasked in later synthetic steps, serves as a key point for chemical elaboration, enabling the attachment of pharmacophores that drive the potent biological activity characteristic of HPAPIs.

The utility of this compound as a foundational building block is evident in the synthesis of various enzyme inhibitors.

Cathepsin Inhibitors: This compound has been employed in the creation of potent inhibitors for cathepsins, a class of proteases implicated in various diseases. For example, it has served as a key fragment in the development of cathepsin S inhibitors. The piperidine ring can be strategically positioned to interact with specific pockets of the enzyme's active site, while the aminoethyl side chain provides a vector for introducing further functionalities to enhance binding affinity and selectivity.

Hsp90 Inhibitors: The piperidine moiety is a common structural element in inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein that is a target in cancer therapy. The 2-(aminoethyl)piperidine scaffold can be utilized to mimic the ribose-phosphate portion of ATP, thereby inhibiting the chaperone's function.

DGAT-1 Inhibitors: Research into treatments for metabolic disorders has utilized this compound in the synthesis of Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors. These inhibitors are being investigated for their potential to treat obesity and type 2 diabetes. The piperidine core is often a central feature of these molecules, with modifications to the ring and the side chain being explored to optimize potency and pharmacokinetic properties.

The adaptability of this compound extends to the synthesis of ligands for a diverse range of receptor systems.

Sigma Receptor Ligands: The 2-aminoethylpiperidine scaffold is a well-established pharmacophore for high-affinity sigma receptor ligands. Both agonists and antagonists have been developed using this building block, with the piperidine nitrogen and the aminoethyl group playing critical roles in receptor binding. Strategic modifications have enabled the development of ligands with selectivity for either the sigma-1 or sigma-2 receptor subtypes.

Cannabinoid CB1 Receptor Antagonists: This chemical has been used as a key intermediate in the synthesis of antagonists for the cannabinoid CB1 receptor. These antagonists have been investigated for various therapeutic applications, and the piperidine ring often forms a central part of the molecule responsible for receptor interaction.

Melatonin (B1676174) Receptor Ligands: The piperidine structure is present in various ligands for melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms. This compound serves as a valuable starting material for introducing this key structural motif.

5-HT6 Receptor Antagonists: In the quest for novel treatments for cognitive disorders, researchers have utilized this compound to synthesize selective antagonists of the 5-HT6 receptor. The primary amine, after deprotection, allows for the introduction of aryl or other groups to achieve high affinity and selectivity for this specific serotonin (B10506) receptor subtype.

Therapeutic Area-Specific Research Focus

The application of this compound in the field of neurodegenerative disorders is primarily linked to its use as a scaffold for compounds targeting key neurological pathways. Its derivatives have been explored for potential therapeutic intervention in conditions such as Alzheimer's and Parkinson's disease. The ability to generate selective ligands for sigma receptors and 5-HT6 receptors, both of which are implicated in cognitive function and neuroprotection, underscores the importance of this building block in neuroscience research.

The piperidine scaffold is a feature in a number of anticancer agents, and this compound and its derivatives have been investigated for their potential in this area.

Antiproliferative Activity: Novel compounds incorporating the 2-aminoethylpiperidine framework have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. Some of these derivatives have demonstrated significant cytotoxic effects, often through the induction of apoptosis or cell cycle arrest. For instance, certain piperidine-containing compounds have shown antiproliferative activity against breast cancer cell lines.

Below is an interactive table summarizing the research applications of this compound.

| Target Class | Specific Target | Therapeutic Area | Research Application |

| Enzyme Inhibitors | Cathepsins | Various | Synthesis of potent and selective inhibitors |

| Enzyme Inhibitors | Hsp90 | Cancer | Development of chaperone inhibitors |

| Enzyme Inhibitors | DGAT-1 | Metabolic Disorders | Synthesis of inhibitors for obesity and type 2 diabetes |

| Receptor Ligands | Sigma Receptors | Neurology, Psychiatry | Development of high-affinity agonists and antagonists |

| Receptor Ligands | Cannabinoid CB1 Receptor | Various | Synthesis of receptor antagonists |

| Receptor Ligands | Melatonin Receptors | Neurology | Development of ligands for regulating circadian rhythms |

| Receptor Ligands | 5-HT6 Receptor | Neurology | Synthesis of selective antagonists for cognitive disorders |

| Anticancer Agents | Various | Cancer | Development of compounds with antiproliferative activity |

Research in Metabolic Disorders (e.g., Type II Diabetes, Obesity)

The piperidine scaffold is a key feature in compounds investigated for their potential in managing metabolic disorders. While direct research on this compound in this context is not extensively documented, studies on related piperidine-containing molecules highlight the therapeutic promise of this chemical class.

Piperine (B192125), a naturally occurring alkaloid containing a piperidine ring, has demonstrated antidiabetic effects. nih.gov Research in diabetic mouse models showed that combining piperine with metformin (B114582) resulted in a more significant reduction in blood glucose levels compared to metformin alone. nih.gov This suggests that piperidine-based compounds may enhance the efficacy of existing antidiabetic treatments.

Furthermore, derivatives of piperidine have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for type 2 diabetes treatment. nih.gov The well-known DPP-4 inhibitor, alogliptin, features a piperidine moiety in its structure. nih.gov Synthetic research has also explored piperidine amide and urea (B33335) derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase isozyme 1 (11β-HSD1), which have shown to reduce blood glucose levels in preclinical studies. nih.gov These examples underscore the potential of the piperidine core, present in this compound, as a foundational structure for developing new agents against type 2 diabetes and related metabolic conditions.

Anticonvulsant Compound Research and Efficacy Studies

The piperidine structure is integral to the development of novel anticonvulsant agents. The compound this compound serves as a key intermediate in the synthesis of potential anticonvulsant drugs. smolecule.com The exploration of piperidine alkaloids, such as piperine, has provided insights into the mechanisms by which these compounds may exert anticonvulsant effects.

Piperine has been shown to delay the onset of convulsions and reduce mortality in various experimental mouse models of epilepsy. nih.govnih.gov Its proposed mechanisms include the modulation of neurotransmitter systems like GABA and an inhibitory effect on Na+ channels. nih.govnih.gov

Studies on piperine have demonstrated significant anticonvulsant activity in established tests:

Pentylenetetrazole (PTZ) Test: Piperine (10 mg/kg) significantly delayed the onset of tonic-clonic convulsions and provided 60% protection against mortality. nih.gov

Maximal Electroshock (MES) Test: Piperine treatment decreased mortality in this model. nih.govnih.gov

Other Chemoconvulsants: It also delayed the onset of seizures induced by strychnine, picrotoxin, and BAY K-8644, with complete protection against mortality observed in the BAY K-8644 model. nih.govnih.gov

Whole-cell patch-clamp analysis further supports these findings, suggesting that an inhibitory effect on Na+ channels is a key part of piperine's anticonvulsant action. nih.govnih.gov This body of research highlights the therapeutic potential of piperidine-based compounds in epilepsy and provides a strong rationale for using building blocks like this compound to create new anticonvulsant candidates.

Analgesic Discovery, with a Focus on Kappa Opioid Ligands

Derivatives of 2-(aminomethyl)piperidine (B33004) have emerged as a novel class of highly potent and selective kappa opioid receptor (KOR) agonists for pain management. These compounds are structurally distinct from traditional opioids, offering the potential for powerful analgesia with a different side-effect profile.

A significant breakthrough in this area involves the synthesis of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions are crucial for high affinity and efficacy. An electron-withdrawing and lipophilic substituent at the para and/or meta position of the arylacetic moiety is required for potent analgesic activity and KOR affinity. nih.gov

Two lead compounds from this class, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride and (2S)-1-[[4-(trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride, have demonstrated exceptional potency and selectivity. nih.gov In the mouse tail-flick test for antinociception, one of the lead compounds (ED50 = 0.05 mg/kg s.c.) was found to be 25 times more potent than morphine. nih.gov

Further research on related structures, such as 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines, which are formally derived from the condensation of a benzene (B151609) ring onto the piperidine nucleus, yielded even more potent KOR ligands and antinociceptive agents. nih.gov

| Compound | κ-Opioid Receptor Affinity (Ki, nM) | κ/μ Selectivity Ratio | Analgesic Potency (ED50, mg/kg sc) |

|---|---|---|---|

| (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine HCl | 0.24 | 6500:1 | 0.05 |

| (2S)-1-[[4-(trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine HCl | 0.57 | 4100:1 | N/A |

| Lead Compound 28 (tetrahydroisoquinoline derivative) | ~0.20 | N/A | ~0.020 µM/kg |

| U-50488 (Standard κ-ligand) | N/A | N/A | 0.8 mg/kg |

| Morphine | N/A | N/A | 1.25 mg/kg |

Anti-Infective Agent Research (e.g., Antimalarials, Antiviral Agents)

The piperidine ring is a privileged scaffold in the design of anti-infective agents, owing to its presence in numerous natural and synthetic bioactive compounds.

Antimalarial Research

The urgent need for new antimalarial drugs, due to widespread resistance to existing therapies like chloroquine (B1663885), has driven research into novel chemical scaffolds. nih.gov Piperidine-containing compounds have shown significant promise. Studies have demonstrated that 1,4-disubstituted piperidine derivatives exhibit good activity and selectivity against Plasmodium falciparum strains. nih.gov For instance, certain derivatives showed enhanced activity against both the chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains, with one compound exhibiting a 10-fold greater activity against the W2 strain and a high selectivity index. nih.gov Hybrid molecules combining the artemisinin (B1665778) scaffold with a piperazine (B1678402) linker have also been developed, with some showing potent activity against multiple P. falciparum strains, including early and late-stage gametocytes, which is crucial for blocking malaria transmission. nih.gov

Antiviral and Antibacterial Research

The piperidine moiety is also being explored for its antiviral and antibacterial properties. Research into new N-substituted piperidine derivatives is being conducted to identify novel antiviral agents against viruses such as influenza A. nih.gov Similarly, piperazine-based compounds, which share a six-membered nitrogen-containing heterocyclic ring structure, are found in several FDA-approved antiviral drugs and are a focus of ongoing antiviral research. arabjchem.org

In the realm of antibacterial research, N'-alkyl-N-(2-aminoethyl)piperidines, which are structurally related to the title compound, have been synthesized and tested against microorganisms responsible for dental caries. nih.gov Specifically, the tetradecyl and hexadecyl derivatives demonstrated good bacteriostatic activity and a rapid bactericidal effect against Streptococcus mutans and S. sobrinus. nih.gov

| Compound Class | Target Organism/Virus | Key Finding | Reference |

|---|---|---|---|

| 1,4-Disubstituted Piperidine Derivatives | Plasmodium falciparum (W2 Strain) | Compound 13b showed 10-fold more activity than chloroquine with low cytotoxicity. | nih.gov |

| Amino-artemisinin-piperazine hybrids | Plasmodium falciparum (K1 and W2 Strains) | Compound 5 had IC50 values of 0.86 nM (K1) and 1.4 nM (W2). | nih.gov |

| N'-alkyl-N-(2-aminoethyl)piperidines | Streptococcus mutans | Tetradecyl and hexadecyl derivatives possessed good bacteriostatic and rapid bactericidal effects. | nih.gov |

| N-Substituted Piperidines | Influenza A (H1N1) | Screening for antiviral activity is ongoing. | nih.gov |

Research into Small Molecules Affecting Cellular Processes (e.g., E-cadherin expression, NLRP3 inhibition)

The piperidine scaffold is present in molecules that modulate fundamental cellular processes, making it a structure of interest for targeting diseases characterized by cellular dysregulation, such as cancer and inflammatory conditions.

E-cadherin Expression

E-cadherin is a crucial protein for maintaining cell-to-cell adhesion in epithelial tissues, and its loss is a hallmark of cancer progression and metastasis. nih.govresearchgate.net Research has shown that piperidine-containing compounds can influence E-cadherin expression. For example, the natural alkaloid piperine has been found to suppress the metastatic potential of breast cancer cells by modulating E-cadherin. researchgate.net In MCF-7 breast cancer cells, piperine treatment led to an increase in the expression of E-cadherin while simultaneously down-regulating genes associated with invasion and angiogenesis, such as MMP-9 and VEGF. researchgate.net This suggests that piperidine-based small molecules could be developed as anti-metastatic agents by targeting pathways that restore or maintain E-cadherin function.

NLRP3 Inhibition

The NLRP3 inflammasome is a protein complex that, when abnormally activated, contributes to a host of inflammatory diseases, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. nih.gov Therefore, identifying small molecule inhibitors of NLRP3 is a significant therapeutic goal. While direct studies on this compound are limited, the general class of small molecules is being actively investigated for this purpose. For instance, the small molecule Kaempferol (Ka) has been shown to inhibit NLRP3 inflammasome activation, protecting against neurodegeneration in models of Parkinson's disease by triggering the selective autophagic degradation of the NLRP3 protein. nih.gov The search for bioactive compounds that can inhibit the NLRP3 inflammasome is a burgeoning field of research where novel piperidine derivatives could play a future role. nih.gov

Computational and Mechanistic Investigations of 2 Aminoethyl 1 N Boc Piperidine Systems

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into reaction mechanisms, transition states, and the factors governing product formation. For systems involving 2-(Aminoethyl)-1-N-boc-piperidine, DFT studies are instrumental in understanding their reactivity, particularly in processes such as hydrogen abstraction, which is a key step in many biological and synthetic transformations.

Hydrogen abstraction from the this compound system can occur at various positions, and DFT calculations can pinpoint the most likely sites of reaction by determining the activation energies for each potential pathway. Transition-state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The geometry and energy of this transition state are crucial for understanding the kinetics of the reaction.

For the N-Boc-piperidine scaffold, computational studies have explored the activation of C-H bonds. These studies indicate that the presence of the Boc protecting group and the nitrogen heteroatom significantly influences the electronic environment and, consequently, the susceptibility of adjacent C-H bonds to abstraction. DFT calculations can model the interaction with a radical species, mapping the reaction coordinate to identify the transition state structure. Key parameters derived from these calculations include the activation energy barrier (ΔG‡), the imaginary frequency corresponding to the transition state vibration, and the bond lengths of the forming and breaking bonds.

A hypothetical transition-state analysis for hydrogen abstraction from the ethyl side chain versus the piperidine (B6355638) ring of this compound by a hydroxyl radical is presented in the table below. Such a table would be populated with data from specific DFT calculations.

| Parameter | Transition State 1 (Ethyl C-H Abstraction) | Transition State 2 (Piperidine C-H Abstraction) |

| Activation Free Energy (kcal/mol) | Data not available | Data not available |

| Imaginary Frequency (cm⁻¹) | Data not available | Data not available |

| C-H Bond Length (Å) (Breaking) | Data not available | Data not available |

| O-H Bond Length (Å) (Forming) | Data not available | Data not available |

This table is illustrative and represents the type of data that would be generated from a detailed DFT study. Specific values are not available in the provided search results.

Chemical reactions can often yield multiple products, and the distribution of these products can be governed by either kinetic or thermodynamic factors. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product. DFT calculations can effectively distinguish between these two regimes by computing the energies of all reactants, intermediates, transition states, and products.

In the context of this compound, a reaction such as an elimination or a rearrangement could potentially lead to different isomers. By constructing a complete energy profile for the competing reaction pathways, DFT can predict which product will be favored under different reaction conditions. For instance, low temperatures and short reaction times typically favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibrium to be established, favoring the thermodynamic product wikipedia.orgjackwestin.comyoutube.comlibretexts.orgmasterorganicchemistry.com. The calculated Gibbs free energies of activation (ΔG‡) and reaction (ΔGr) provide the necessary data to make these predictions.

Reactions are almost always carried out in a solvent, and the solvent can have a profound impact on the reaction pathway and energetics. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient methods to account for the bulk effects of the solvent in DFT calculations wikipedia.orguni-muenchen.deacs.orgnih.govaip.orgreadthedocs.ionih.govq-chem.comdiracprogram.orgyoutube.com. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For reactions involving charged or highly polar species, such as those that may be formed during the transformation of this compound, the inclusion of an implicit solvation model is critical for obtaining accurate results. The solvent can stabilize charged intermediates and transition states, thereby lowering activation energies and potentially altering the selectivity of a reaction. The choice of the continuum model and its parameters, such as the dielectric constant, can be tailored to the specific solvent used in the experiment, allowing for a more realistic simulation of the reaction conditions.

Structure Activity Relationship Sar Studies of 2 Aminoethyl 1 N Boc Piperidine Derivatives

Impact of Substituent Position and Nature on Chemical Reactivity and Biological Activity

In a study of 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands, the nature of the substituent on the piperidine (B6355638) nitrogen was found to be critical for affinity and selectivity. nih.gov For instance, 1-methylpiperidine (B42303) derivatives demonstrated high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.govresearchgate.net In contrast, derivatives with a proton (secondary amine), a tosyl group, or an ethyl group at the same position exhibited significantly lower σ1 affinity. nih.govresearchgate.net This highlights that even small changes to the N-substituent can drastically alter the biological activity. Molecular dynamics simulations suggest that these differences in affinity arise from varied interactions of the piperidine nitrogen and its substituents with the lipophilic binding pocket of the receptor. nih.govnih.gov